molecular formula C25H19BrFN3O2 B11426261 5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11426261
M. Wt: 492.3 g/mol
InChI Key: FHFJVLRVCLDPKH-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by the presence of bromophenyl, ethoxyphenyl, and fluorophenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromophenyl, ethoxyphenyl, and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions may require catalysts such as palladium or copper and are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl position, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The specific pathways involved would depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 5-(4-methylphenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C25H19BrFN3O2

Molecular Weight

492.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H19BrFN3O2/c1-2-32-18-13-7-15(8-14-18)22-21-23(29-28-22)25(31)30(17-11-9-16(26)10-12-17)24(21)19-5-3-4-6-20(19)27/h3-14,24H,2H2,1H3,(H,28,29)

InChI Key

FHFJVLRVCLDPKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5F

Origin of Product

United States

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